molecular formula C4H3N3S B13093839 3-Methyl-1,2,4-thiadiazole-5-carbonitrile

3-Methyl-1,2,4-thiadiazole-5-carbonitrile

Cat. No.: B13093839
M. Wt: 125.15 g/mol
InChI Key: ZQOFTBZFHUPVOR-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-thiadiazole-5-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acetonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-thiadiazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Methyl-1,2,4-thiadiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-thiadiazole-5-carbonitrile varies depending on its application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, leading to the inhibition of specific biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,4-thiadiazole-5-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. The presence of the nitrile group provides distinct reactivity compared to other thiadiazole derivatives, allowing for the formation of a wide range of derivatives through various chemical reactions .

Properties

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

3-methyl-1,2,4-thiadiazole-5-carbonitrile

InChI

InChI=1S/C4H3N3S/c1-3-6-4(2-5)8-7-3/h1H3

InChI Key

ZQOFTBZFHUPVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)C#N

Origin of Product

United States

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